molecular formula C22H27ClN4O2 B8527401 1-Piperazinepropanoic acid, 4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)-alpha,alpha-dimethyl-

1-Piperazinepropanoic acid, 4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)-alpha,alpha-dimethyl-

Cat. No. B8527401
M. Wt: 414.9 g/mol
InChI Key: ABMQFLYDPIJFAT-UHFFFAOYSA-N
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Patent
US08314092B2

Procedure details

To a suspension of methyl 3-[4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)piperazin-1-yl]-2,2-dimethylpropanoate (28.0 g, 65.27 mmoles) in a mixture of isopropyl alcohol (150 mL) and water (150 mL) add sodium hydroxide (3 equiv; 7.83 g, 195.82 mmoles) and heat at 70° C. for 4 h to give a clear solution. Heat at 70° C. for a further 1 h then cool slightly. Add 5M hydrochloric acid to give pH 8 and precipitate a white solid. Add further 5M hydrochloric acid to give a pH between 6.5 and 7. Reduce the volume of solvent by half and then chill the flask in a fridge for 0.5 h. Collect the resulting white solid by filtration and dry overnight in a vacuum oven at 40° C. over phosphorus pentoxide to give 3-[4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)piperazin-1-yl]-2,2-dimethylpropanoic acid (26.5 g, 98% yield). MS (m/z): 415.3 (M+1). DSC melting point=246.5° C. (onset).
Name
methyl 3-[4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)piperazin-1-yl]-2,2-dimethylpropanoate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([N:12]3[CH2:17][CH2:16][N:15]([CH2:18][C:19]([CH3:25])([CH3:24])[C:20]([O:22]C)=[O:21])[CH2:14][CH2:13]3)[C:9]3=[CH:26][C:27]([CH3:29])=[CH:28][N:8]3[CH2:7][C:6]=2[CH:30]=1.[OH-].[Na+].Cl>C(O)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([N:12]3[CH2:13][CH2:14][N:15]([CH2:18][C:19]([CH3:25])([CH3:24])[C:20]([OH:22])=[O:21])[CH2:16][CH2:17]3)[C:9]3=[CH:26][C:27]([CH3:29])=[CH:28][N:8]3[CH2:7][C:6]=2[CH:30]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-[4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)piperazin-1-yl]-2,2-dimethylpropanoate
Quantity
28 g
Type
reactant
Smiles
ClC=1C=CC2=C(CN3C(C(=N2)N2CCN(CC2)CC(C(=O)OC)(C)C)=CC(=C3)C)C1
Step Two
Name
Quantity
7.83 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
Heat at 70° C. for a further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cool slightly
CUSTOM
Type
CUSTOM
Details
to give pH 8
CUSTOM
Type
CUSTOM
Details
precipitate a white solid
ADDITION
Type
ADDITION
Details
Add further 5M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to give a pH between 6.5 and 7
TEMPERATURE
Type
TEMPERATURE
Details
chill the flask in a fridge for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Collect the resulting white solid
FILTRATION
Type
FILTRATION
Details
by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry overnight in a vacuum oven at 40° C. over phosphorus pentoxide
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CN3C(C(=N2)N2CCN(CC2)CC(C(=O)O)(C)C)=CC(=C3)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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